

(R)-CFMB: A Technical Overview

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Compound of Interest

Compound Name: (R)-CFMB

Cat. No.: B606617

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Chemical Identity

The full chemical name for the compound designated as **(R)-CFMB** is [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate.

Alternative nomenclature for this compound includes:

- 3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate
- (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyl]methyl ester

Introduction

(R)-CFMB is a chiral molecule containing a trifluoromethylphenyl group and a substituted oxolane ring. The presence of the trifluoromethyl group, a common moiety in medicinal chemistry, often enhances metabolic stability and binding affinity of molecules to their biological targets. The oxolane-2-carboxylate structure is a lactone derivative of a carboxylic acid. The specific "(R)" stereochemistry at the 2-position of the oxolane ring is a critical determinant of its biological activity and interaction with specific molecular targets.

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific in-depth technical data regarding the synthesis, mechanism of action, experimental protocols, or quantitative biological data for **(R)-CFMB**. The information presented

in this document is based on general chemical principles and data available for structurally related compounds.

Physicochemical Properties (Predicted)

Quantitative data for **(R)-CFMB** is not readily available in the literature. The following table presents predicted physicochemical properties based on its chemical structure. These values are computational estimates and have not been experimentally verified.

Property	Predicted Value	Data Source
Molecular Formula	C ₁₃ H ₁₁ F ₃ O ₄	-
Molecular Weight	288.22 g/mol	-
XLogP3	2.5	-
Hydrogen Bond Donor Count	0	-
Hydrogen Bond Acceptor Count	4	-
Rotatable Bond Count	4	-

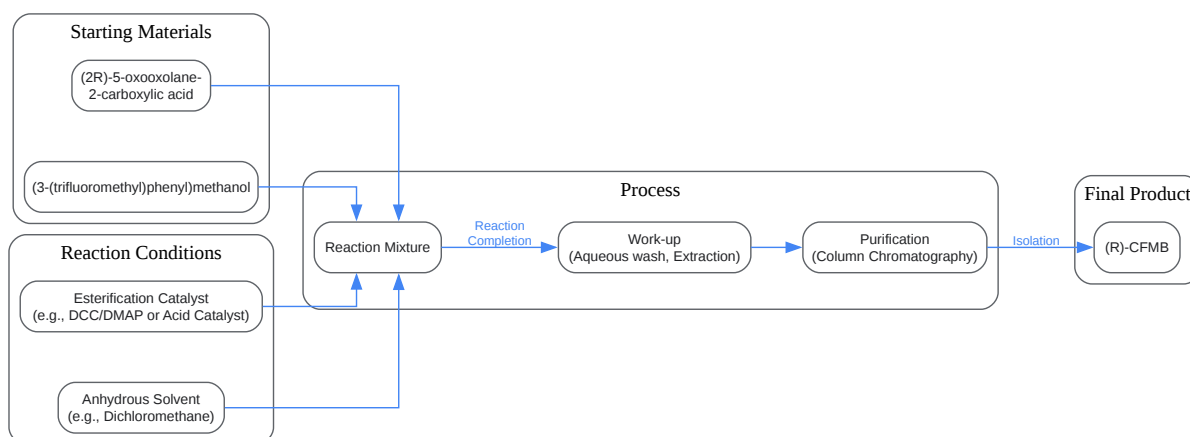
Potential Areas of Research and Experimental Considerations

Given the structural motifs present in **(R)-CFMB**, several avenues of research could be explored. The following sections outline potential experimental approaches and signaling pathways that may be relevant.

Synthesis

A plausible synthetic route for **(R)-CFMB** would likely involve the esterification of (2R)-5-oxooxolane-2-carboxylic acid with (3-(trifluoromethyl)phenyl)methanol.

Hypothetical Experimental Workflow for Synthesis:



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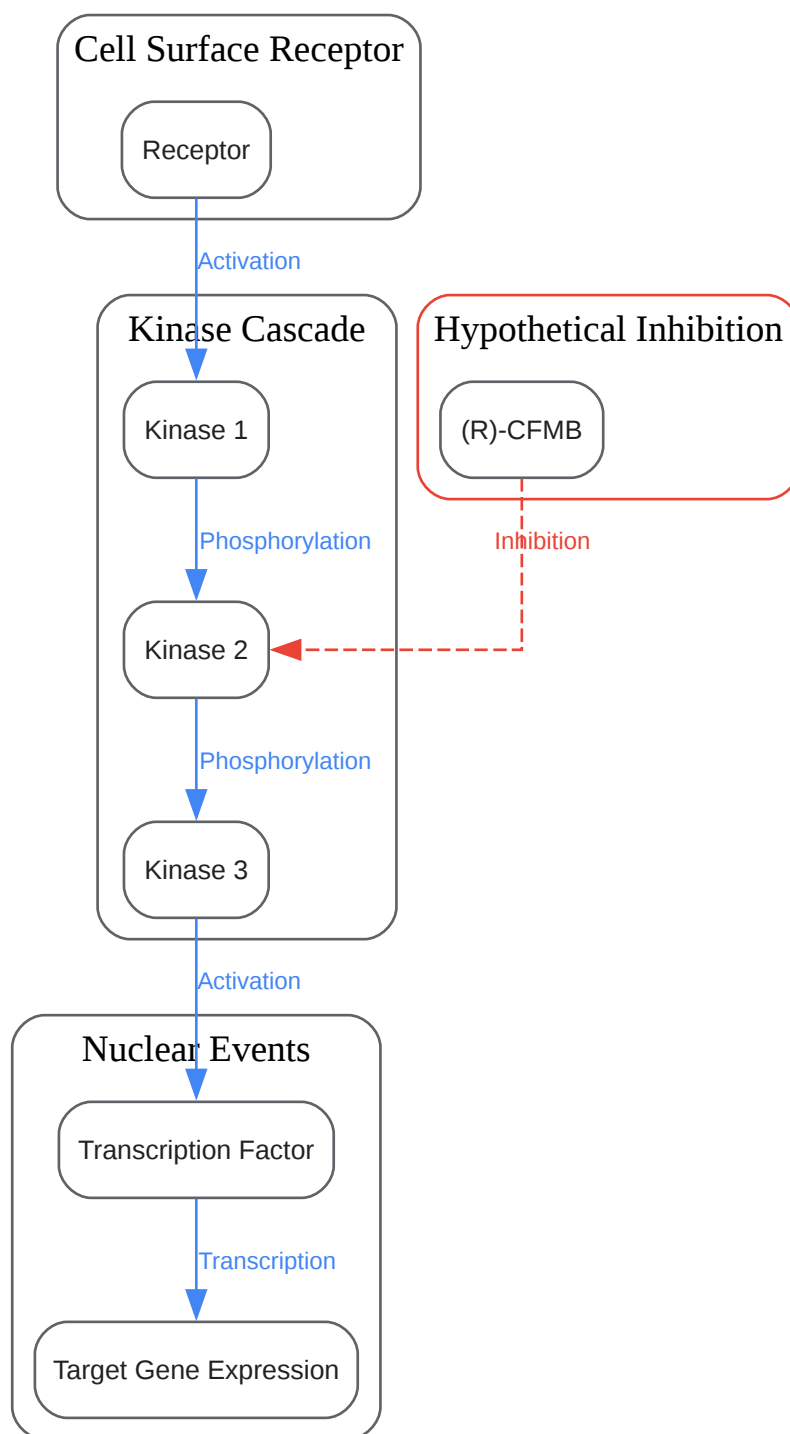
Caption: Hypothetical synthetic workflow for **(R)-CFMB**.

Biological Activity and Mechanism of Action

The biological activity of **(R)-CFMB** is currently uncharacterized in the public domain. However, compounds with similar structural features have been investigated for a variety of biological activities. For instance, trifluoromethyl-containing compounds are prevalent in pharmaceuticals targeting enzymes and receptors. The lactone ring system is also a feature of various biologically active natural products and synthetic molecules.

Potential Signaling Pathway Involvement:

Given the widespread roles of related structures, **(R)-CFMB** could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below.



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Caption: Hypothetical inhibition of a kinase pathway by **(R)-CFMB**.

Future Directions

To fully elucidate the properties and potential applications of **(R)-CFMB**, the following experimental investigations are recommended:

- **Chemical Synthesis and Characterization:** Development and optimization of a synthetic route, followed by full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.
- **In Vitro Biological Screening:** High-throughput screening against a panel of biological targets (e.g., kinases, GPCRs, ion channels) to identify potential biological activity.
- **Mechanism of Action Studies:** If activity is identified, further studies to determine the specific molecular target and signaling pathways involved.
- **Pharmacokinetic and Pharmacodynamic Profiling:** In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

Conclusion

While the full chemical name of **(R)-CFMB** is established as [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate, a detailed technical profile of this compound is not currently available in the public scientific literature. The information provided herein is based on its chemical structure and offers a starting point for researchers and drug development professionals interested in exploring its potential. Further experimental investigation is required to determine its synthesis, biological activity, and therapeutic potential.

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